Benzylidene-bis(triphenylphosphine)ruthenium dichloride
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Overview
Description
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs Catalyst, is a well-known organometallic compound used extensively in organic synthesis. It is a ruthenium-based complex with the chemical formula C43H72Cl2P2Ru. This compound is notable for its role in catalyzing olefin metathesis reactions, which are pivotal in the formation of carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylidene-bis(triphenylphosphine)ruthenium dichloride is typically synthesized through the reaction of tricyclohexylphosphine with ruthenium trichloride hydrate in the presence of benzylidene chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzylidene-bis(triphenylphosphine)ruthenium dichloride primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): This reaction involves the opening of cyclic olefins to form polymers.
Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from dienes.
Cross Metathesis (CM): This reaction involves the exchange of alkylidene groups between olefins.
Common Reagents and Conditions
Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere. The temperature and reaction time vary depending on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include polymers, cyclic compounds, and cross-coupled olefins. These products have significant applications in materials science, pharmaceuticals, and fine chemicals .
Scientific Research Applications
Benzylidene-bis(triphenylphosphine)ruthenium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon double bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Industry: It is used in the production of polymers, fine chemicals, and specialty materials.
Mechanism of Action
The mechanism of action of Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, facilitating the metathesis reaction. The ruthenium center undergoes a series of oxidative and reductive steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Hoveyda-Grubbs Catalyst: Another ruthenium-based catalyst with similar applications in olefin metathesis.
Schrock Catalyst: A molybdenum-based catalyst used for similar metathesis reactions.
Zhan Catalyst: A ruthenium-based catalyst with enhanced stability and activity.
Uniqueness
Benzylidene-bis(triphenylphosphine)ruthenium dichloride is unique due to its high activity, stability, and versatility in catalyzing a wide range of metathesis reactions. Its ability to operate under mild conditions and in various solvents makes it a preferred choice for many synthetic applications .
Properties
CAS No. |
172222-30-9 |
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Molecular Formula |
C44H38Cl2P2Ru |
Molecular Weight |
800.7 g/mol |
IUPAC Name |
dichlororuthenium;styrene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
QEKVQYCTJHJBOF-UHFFFAOYSA-L |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Origin of Product |
United States |
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